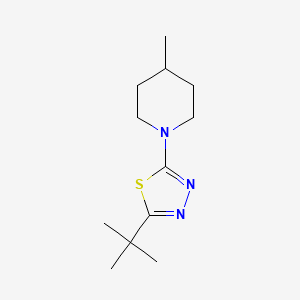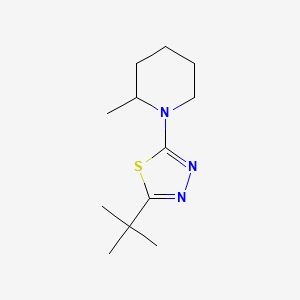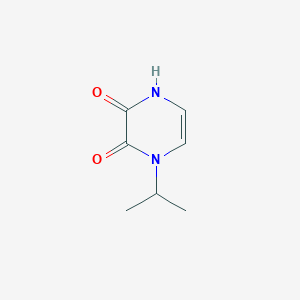![molecular formula C16H25N5O2 B6432455 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one CAS No. 2183423-65-4](/img/structure/B6432455.png)
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one (MPPE) is a piperazinyl piperidine derivative that has been studied for its potential applications in medicinal chemistry and drug development. This compound has been found to possess interesting biological activities, including anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one has been studied for its potential medicinal applications, including anti-inflammatory and anti-cancer properties. In particular, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one has been found to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer drug.
Wirkmechanismus
The mechanism of action of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one is not yet fully understood, but it is believed to involve the inhibition of COX-2 activity. Specifically, 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one binds to the active site of the COX-2 enzyme, blocking its ability to catalyze the conversion of arachidonic acid to the pro-inflammatory molecules prostaglandins and thromboxanes. In addition, 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one has been found to induce apoptosis in cancer cells by binding to and inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one have been studied in both in vitro and in vivo models. In vitro studies have shown that 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one can inhibit the activity of COX-2 and induce apoptosis in cancer cells. In vivo studies have demonstrated that 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one can reduce inflammation and the growth of tumors in animal models. Additionally, 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one has been found to possess anti-oxidant and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it readily available for research purposes. Second, it has a wide range of potential applications, including anti-inflammatory and anti-cancer properties. Third, it is non-toxic and safe to use in laboratory experiments.
However, there are also some limitations to consider when using 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one in laboratory experiments. First, the mechanism of action of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one is still not fully understood, making it difficult to predict its effects in different contexts. Second, the anti-cancer effects of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one have only been observed in animal models, and its efficacy in humans is still unknown. Finally, the long-term safety of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one has not yet been established.
Zukünftige Richtungen
The potential applications of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one are still being explored, and there are several possible future directions for research. First, further studies are needed to better understand the mechanism of action of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one and its effects on different types of cells. Second, more research is needed to determine the long-term safety of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one. Third, 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one could be tested in combination with other drugs to enhance its anti-cancer effects. Fourth, additional studies are needed to explore the potential anti-inflammatory and anti-fungal applications of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one. Finally, further research is needed to determine the efficacy of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one in humans.
Synthesemethoden
The synthesis of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one is a multi-step process that begins with the reaction of 4-methoxypyrimidine-2-carboxylic acid and 1-piperidin-1-yl-ethan-1-one in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the intermediate 2-(4-methoxypyrimidin-2-yl)piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-one, which is then reacted with an alkyl halide to yield the desired product 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one.
Eigenschaften
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-23-14-5-6-17-16(18-14)21-11-9-19(10-12-21)13-15(22)20-7-3-2-4-8-20/h5-6H,2-4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRHKGAOPWZARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6432414.png)
![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6432432.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)

![1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432466.png)
![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)